molecular formula C10H8FN B1532083 6-Fluoro-8-methylquinoline CAS No. 1150271-14-9

6-Fluoro-8-methylquinoline

Cat. No. B1532083
M. Wt: 161.18 g/mol
InChI Key: MKRNDEDVTKRERI-UHFFFAOYSA-N
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Description

6-Fluoro-8-methylquinoline is a heterocyclic organic compound with a quinoline backbone. It has a molecular formula of C10H8FN and an average mass of 161.176 Da .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-8-methylquinoline consists of a quinoline backbone with a fluorine atom at the 6th position and a methyl group at the 8th position . The compound has a molar refractivity of 47.0±0.3 cm³ .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Fluoro-8-methylquinoline are not available, quinoline derivatives are known to exhibit important biological activities. They are used extensively in the treatment of various infections and diseases .


Physical And Chemical Properties Analysis

6-Fluoro-8-methylquinoline is a solid at room temperature with a density of 1.2±0.1 g/cm³. It has a boiling point of 259.7±20.0 °C at 760 mmHg and a flash point of 110.9±21.8 °C. The compound has a molar volume of 137.3±3.0 cm³ .

Scientific Research Applications

Application 1: Organocatalytic Hydrogenation

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 6-Fluoro-2-methylquinoline is used in the metal-free transfer hydrogenation process . This process is important in the synthesis of fluoroquinolones, a type of antibiotics.
  • Methods of Application: The hydrogenation of 6-fluoro-2-methylquinoline is carried out using several chiral Brønsted acid catalysts in combination with dihydropyridines as the hydride source .
  • Results or Outcomes: The process results in the asymmetric metal-free synthesis of fluoroquinolones .

Application 2: Synthesis of Fluoroquinolones

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: 6-Fluoro-8-methylquinoline is used in the synthesis of fluoroquinolones . Fluoroquinolones are a type of antibiotics that are used to treat a variety of bacterial infections.
  • Methods of Application: The synthesis involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
  • Results or Outcomes: The synthesis results in the production of fluoroquinolones that exhibit a broad spectrum of antibacterial activity .

Application 3: Components for Liquid Crystals

  • Scientific Field: Material Science
  • Summary of the Application: Some fluorinated quinolines, including 6-Fluoro-8-methylquinoline, have found application in the production of liquid crystals .
  • Methods of Application: The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes: The use of 6-Fluoro-8-methylquinoline in liquid crystals contributes to the unique properties of these materials .

Application 4: Antimicrobial Activity

  • Scientific Field: Pharmacology
  • Summary of the Application: Certain compounds, such as 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile), that include 6-Fluoro-8-methylquinoline have shown potent antimicrobial activity comparable to standard ciprofloxacin .
  • Methods of Application: The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes: The use of 6-Fluoro-8-methylquinoline in these compounds contributes to their antimicrobial activity .

Application 5: Components for Agriculture

  • Scientific Field: Agriculture
  • Summary of the Application: A number of fluorinated quinolines, including 6-Fluoro-8-methylquinoline, have found application in agriculture .
  • Methods of Application: The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes: The use of 6-Fluoro-8-methylquinoline in agriculture contributes to the unique properties of these materials .

Application 6: Components for Cyanine Dyes

  • Scientific Field: Dye Chemistry
  • Summary of the Application: Cyanine dyes on the basis of quinolines, including 6-Fluoro-8-methylquinoline, make a considerable share in commercial production .
  • Methods of Application: The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes: The use of 6-Fluoro-8-methylquinoline in cyanine dyes contributes to the unique properties of these dyes .

Safety And Hazards

6-Fluoro-8-methylquinoline is associated with certain hazards. It can cause skin irritation and serious eye irritation. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

6-fluoro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRNDEDVTKRERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675026
Record name 6-Fluoro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-8-methylquinoline

CAS RN

1150271-14-9
Record name 6-Fluoro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CS Cho, TG Kim, NS Yoon - Applied Organometallic Chemistry, 2010 - Wiley Online Library
Nitroarenes having electron‐donating or ‐withdrawing substituents are reduced to anilines and cyclized with tris(3‐hydroxypropyl)amine in the presence of a catalytic amount of PdC …
Number of citations: 5 onlinelibrary.wiley.com

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